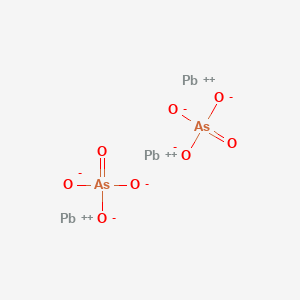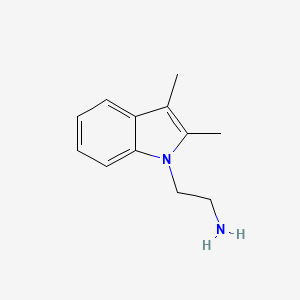
Talbot
Descripción general
Descripción
Talbot is a synthetic compound developed by researchers at the University of California, Los Angeles (UCLA). It is a derivative of the naturally occurring compound, thymol, and is used as a synthetic alternative to thymol in laboratory experiments. Talbot has several unique properties that make it an attractive choice for laboratory experiments, including its low toxicity and its ability to bind to a variety of molecules.
Aplicaciones Científicas De Investigación
Insecticide
Lead(II) arsenate has been used as an inorganic insecticide , primarily against the potato beetle . It was the most extensively used arsenical insecticide .
Fruit Tree Protection
It was used as an insecticide in deciduous fruit trees from 1892 until around 1947 . It was used mainly on apples, but also on other fruit trees .
Garden Crop Protection
Lead(II) arsenate was also used on garden crops to protect them from pests .
Turfgrass Protection
It was used on turfgrasses to protect them from pests .
Mosquito Control
Lead(II) arsenate was used against mosquitoes .
Lawn Treatment
In combination with ammonium sulfate, it was used in southern California as a winter treatment on lawns to kill crab grass seed .
Soil Remediation
Mimetite, a lead arsenate, can be used for remediation techniques .
Industrial Waste Study
A chemical works located in a city in the southeastern United States formerly produced a lead-arsenic pesticide. A number of soil samples collected from the site and in surrounding yards had shown that arsenic and lead concentrations were elevated in the neighborhood around the plant .
Propiedades
IUPAC Name |
lead(2+);diarsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsH3O4.3Pb/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEUVBZXUFMACD-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Pb+2].[Pb+2].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2O8Pb3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074274 | |
| Record name | Lead(II) arsenate (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
9.0e+02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Talbot | |
CAS RN |
3687-31-8 | |
| Record name | Trilead diarsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead(II) arsenate (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trilead diarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD ORTHOARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNR50GJL6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the Talbot effect?
A1: The Talbot effect, named after William Henry Fox Talbot, describes the self-imaging phenomenon of periodic structures illuminated by coherent light. When a grating is illuminated with a plane wave, exact images of the grating, known as Talbot revivals, recur at specific distances called Talbot lengths. []
Q2: What are fractional Talbot revivals?
A2: Fractional Talbot revivals are images of the grating with a periodicity greater than the original grating, appearing at fractions of the Talbot length. These revivals exhibit unique intensity patterns and are instrumental in applications like Talbot lithography. []
Q3: How is the Talbot effect observed with X-rays?
A4: X-ray dynamical diffraction, analogous to the optical Talbot effect, occurs when X-rays interact with periodic structures within a crystal. This phenomenon allows imaging of periodic objects inside the crystal, potentially revealing defects and deformations. []
Q4: Can the Talbot effect be used with electrons?
A5: Yes, the electron Talbot effect manifests when an electron beam interacts with a nanoscale grating. This phenomenon has been observed and quantified using a transmission electron microscope (TEM) and holds promise for applications like Talbot-assisted lithography. []
Q5: How is the Talbot effect relevant to high energy density plasmas?
A6: Phase-contrast X-ray imaging techniques like Talbot-Lau interferometry can be utilized to diagnose high energy density plasmas. By measuring X-ray beam deviations caused by density gradients, the technique offers valuable insights into plasma characteristics. [] , []
Q6: What are the applications of the Talbot effect in lithography?
A7: Talbot lithography leverages fractional Talbot revivals to create high-resolution periodic patterns. By placing a photoresist at a fractional Talbot plane, complex structures with sub-micron features can be fabricated, offering potential for microelectronics and photonics. [] , []
Q7: How does Talbot effect contribute to micro-opto-electro-mechanical systems (MOEMS)?
A8: The Talbot effect forms the basis for highly sensitive displacement sensors used in MOEMS like gyroscopes. By leveraging the precise self-imaging properties, minute movements of a grating can be detected, enabling accurate measurements of rotation and acceleration. []
Q8: Can the Talbot effect be used to create specific atomic patterns?
A9: Yes, a technique known as "filtered Talbot lens" utilizes two standing-wave optical fields to create high-contrast atomic density distributions. The first field acts as a lens focusing the atoms, while the second field placed at the focal point selectively transmits atoms passing through its nodes, resulting in periodic atomic gratings. []
Q9: How does apodization impact the Talbot effect?
A10: Apodization, the gradual reduction in the amplitude of a signal or beam, influences the field distributions in the self-image plane of a Talbot effect setup. Research has shown unique properties in field distributions behind apodized phase masks, particularly relevant to fiber Bragg grating fabrication. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)




![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)
![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)
![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)




